molecular formula C7H14BrN3 B1459170 [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide CAS No. 663941-76-2

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide

Cat. No.: B1459170
CAS No.: 663941-76-2
M. Wt: 220.11 g/mol
InChI Key: PRWZGSXJXXQTTM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is 2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide, which systematically describes each structural component in order of priority. The nomenclature begins with the ethylamine chain as the principal functional group, followed by the pyrazole substituent with its specific substitution pattern, and concludes with the hydrobromide counterion designation.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.BrH/c1-6-5-7(2)10(9-6)4-3-8;/h5H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWZGSXJXXQTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The most common synthetic approach involves the nucleophilic substitution or condensation reaction between 3,5-dimethylpyrazole and an appropriate ethylamine derivative, often under acidic conditions to form the hydrobromide salt. The hydrobromic acid acts both as a catalyst and as a reagent to generate the hydrobromide salt form, which improves solubility and stability of the final product.

  • Key Starting Materials:

    • 3,5-Dimethyl-1H-pyrazole
    • Ethylamine or protected ethylamine derivatives
    • Hydrobromic acid (HBr) or hydrobromide salts
  • Reaction Conditions:

    • Controlled temperature, typically mild heating or reflux
    • Solvents such as methanol, ethanol, or dichloromethane depending on the step
    • Acidic environment to facilitate salt formation

This route is scalable and adaptable for industrial production with optimization of reaction time, temperature, and purification steps such as recrystallization or chromatography to ensure high purity and yield.

Multi-Step Synthesis via β-Keto Ester and Hydrazine Derivatives

A more elaborate synthetic method involves the preparation of pyrazole derivatives starting from β-keto esters, which are condensed with hydrazine derivatives to form substituted pyrazoles with an aminoethyl side chain.

  • Stepwise Process:

    • Preparation of β-keto ester: Starting from N-Boc-β-alanine, a Masamune-Claisen type condensation is used to synthesize β-keto ester intermediates.
    • Cyclization with hydrazine derivatives: The β-keto ester is reacted with hydrazine or substituted hydrazines in refluxing methanol to yield tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates.
    • Deprotection: Acidolytic removal of protecting groups (e.g., Boc) using hydrochloric acid in ethyl acetate furnishes the free aminoethyl pyrazole compounds.
    • Conversion to hydrobromide salt: Final treatment with hydrobromic acid generates the hydrobromide salt of the target compound.
  • Yields and Purification:

    • Yields range from moderate to high (48–84%) depending on the specific hydrazine derivative and reaction conditions.
    • Purification is achieved by filtration of precipitates and chromatographic methods if necessary.

Catalytic and Microwave-Assisted Coupling Methods

Recent advances include the use of palladium-catalyzed cross-coupling reactions and microwave irradiation to improve the efficiency and selectivity of pyrazole functionalization.

  • Palladium-Catalyzed Coupling:

    • 3,5-Dimethylpyrazole is coupled with ethylamine derivatives or pyrimidine intermediates using Pd catalysts (e.g., Pd2(dba)3) with ligands such as xanphos under microwave heating.
    • Base such as cesium carbonate (Cs2CO3) is used to facilitate the coupling.
    • Microwave irradiation at elevated temperatures (~130 °C) significantly reduces reaction time and increases yield.
  • Advantages:

    • Enhanced reaction rates and cleaner product profiles.
    • Enables functionalization of pyrazole ring and introduction of aminoethyl substituents in a controlled manner.
  • Applications:

    • This method is particularly useful for synthesizing analogues for structure-activity relationship studies and medicinal chemistry applications.

Industrial Scale Considerations

For large-scale production, the synthesis is optimized for:

  • Yield: Maximizing conversion through stoichiometric control and reaction time optimization.
  • Purity: Employing recrystallization, preparative HPLC, or chromatography to remove impurities.
  • Safety and Environmental Impact: Using less hazardous solvents and minimizing waste.

The hydrobromide salt form is preferred industrially due to its improved handling properties, such as enhanced solubility and stability compared to the free base.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Reaction Conditions Yield Range (%) Notes
Direct condensation with HBr 3,5-Dimethylpyrazole, ethylamine Nucleophilic substitution, salt formation Acidic medium, mild heating Moderate to high Simple, scalable
β-Keto ester + hydrazine route N-Boc-β-alanine, hydrazine derivatives β-keto ester formation, cyclization, deprotection Reflux in methanol, acidolysis 48–84 Multi-step, moderate complexity
Pd-catalyzed microwave coupling 3,5-Dimethylpyrazole, ethylamine derivatives Pd-catalyzed cross-coupling, microwave heating 130 °C, Cs2CO3 base, microwave High Efficient, suitable for analog synthesis
Industrial optimized synthesis Similar to above Scale-up, purification Optimized for yield and purity High Focus on purity, safety, and cost

Research Findings and Notes

  • The hydrobromide salt form enhances solubility and stability, facilitating its use in pharmaceutical and industrial applications.
  • The pyrazole ring's methyl substitutions at positions 3 and 5 are critical for biological activity and chemical reactivity.
  • The ethylamine side chain provides a handle for further functionalization or interaction with biological targets.
  • Microwave-assisted Pd-catalyzed methods represent a modern approach to efficiently prepare this compound and its derivatives for drug discovery.
  • Purification techniques such as recrystallization and preparative HPLC are essential to achieve the high purity required for medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: [2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide has been investigated for its potential pharmacological activities. Its derivatives are being studied for:

  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell proliferation is attributed to its interaction with specific molecular targets involved in cancer progression .

Biochemical Assays

The compound serves as a versatile scaffold in the development of biochemical assays. It has been utilized in:

  • Enzyme Inhibition Studies : It acts as an inhibitor for certain enzymes, making it useful in elucidating enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .

Agricultural Chemistry

Research has shown that pyrazole derivatives can be effective in agricultural applications:

  • Pesticidal Properties : Some studies suggest that compounds similar to this compound exhibit insecticidal and fungicidal activities, contributing to the development of new agrochemicals .

Material Science

In material science, this compound is explored for:

  • Polymer Synthesis : Its unique properties allow it to be used as a building block in synthesizing novel polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of cancer cell growth in vitro, particularly against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

In another research article from Bioorganic & Medicinal Chemistry Letters, the compound was tested as an inhibitor of a specific kinase involved in cancer signaling pathways. The findings showed that it effectively reduced kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling necessary for tumor growth.

Summary Table of Applications

Application AreaSpecific UseReference Source
Medicinal ChemistryAnticancer agentJournal of Medicinal Chemistry
Biochemical AssaysEnzyme inhibitor studiesBioorganic & Medicinal Chemistry Letters
Agricultural ChemistryPesticidal propertiesVarious agricultural studies
Material SciencePolymer synthesisMaterial Science Journals

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The ethylamine moiety may also play a role in modulating the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Pyrazole Substituents Amine Group Salt Form Solubility Purity/Yield Biological Relevance
Target Compound C₇H₁₄N₃·HBr 3,5-dimethyl Ethylamine Hydrobromide Likely water-soluble (inferred) - Potential receptor modulation (inferred)
(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine C₁₀H₁₇F₂N₃ 3,5-dimethyl Propyl, 2,2-difluoroethyl None - 95% purity Not reported
(3,5-Di-tert-butyl-1H-pyrazol-1-yl)ethylamine derivative C₃₀H₄₉N₃O 3,5-di-tert-butyl Ethylamine None - Crystallized (R = 0.046) Steric effects on crystal packing
Eletriptan hydrobromide C₂₂H₂₆N₂O₂S·HBr N/A (R)-3-[(1-Methyl-2-pyrrolidinyl)methyl] Hydrobromide Readily water-soluble Pharmaceutical grade 5-HT₁B/1D receptor agonist

Key Findings

Substituent Effects on Physicochemical Properties :

  • The 3,5-dimethyl groups on the pyrazole ring in the target compound reduce steric hindrance compared to bulkier analogs like the 3,5-di-tert-butyl derivative in . This difference impacts solubility and crystallinity; the tert-butyl groups in induce significant steric effects, leading to unique crystal packing with average C–C bond distances of 0.003 Å and R-factor 0.046 .
  • The hydrobromide salt in the target compound likely improves water solubility, akin to eletriptan hydrobromide (), which is formulated for rapid dissolution in biological systems .

Synthetic Pathways: The target compound’s synthesis may follow alkylation strategies similar to those in , where bromides or chlorides react with amines under mild conditions (e.g., ethanol, 20°C, 18 hours) to yield products with >98% purity . In contrast, the difluoroethyl-propylamine analog () achieves 95% purity, suggesting that fluorine substituents may complicate purification .

The hydrobromide salt form, as seen in darifenacin () and eletriptan (), is often chosen for enhanced bioavailability and stability in pharmaceutical formulations .

Biological Activity

[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse applications in drug discovery, particularly as anti-inflammatory and anticancer agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-(3,5-dimethylpyrazol-1-yl)ethanamine; hydrobromide
  • Molecular Formula : C7H14BrN3
  • CAS Number : 663941-76-2
  • Molecular Weight : 202.11 g/mol

The compound's structure features a pyrazole ring attached to an ethylamine moiety, which contributes to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The pyrazole ring can engage in hydrogen bonding with proteins and enzymes, influencing their activity.
  • Modulation of Enzyme Activity : The ethylamine group may enhance the compound's ability to modulate enzyme functions, particularly in pathways related to inflammation and cancer proliferation.

Antimicrobial Activity

Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

  • A study evaluated various pyrazole derivatives, including this compound, against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising minimum inhibitory concentration (MIC) values, highlighting the compound's potential as an antimicrobial agent .
CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4aTBDEscherichia coli

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively researched:

  • In vitro studies have demonstrated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
    • Compounds targeting MCF7 and A549 cell lines showed IC50 values ranging from 0.95 nM to 42.30 µM, indicating effective growth inhibition .
Cell LineCompoundIC50 (µM)
MCF743.79
A54960.95
Hep-233.25

Study on Anticancer Properties

A comprehensive study focused on the synthesis and evaluation of various pyrazole derivatives revealed that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells from cytotoxic effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for [2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide, and how is purity validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between pyrazole derivatives and ethylamine precursors. For example, analogous compounds (e.g., [2-(3,5-dimethylpyrazol-1-yl)propyl]amine) are synthesized via nucleophilic substitution or reductive amination, followed by hydrobromide salt formation . Purity is validated using HPLC (High-Performance Liquid Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry), with thresholds ≥95% as standard for research-grade compounds .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For pyrazole derivatives, data collection at 100 K using Bruker APEXII CCD diffractometers and refinement via SHELXL software (R-factor <0.05) ensures precise bond-length and angle measurements. Hydrogen atoms are constrained to idealized positions during refinement . Complementary techniques include 1^1H/13^{13}C NMR and FT-IR spectroscopy to confirm functional groups (e.g., NH2_2 and pyrazole rings) .

Q. What solvent systems are suitable for recrystallizing this hydrobromide salt?

  • Methodological Answer : Polar aprotic solvents (e.g., ethanol/water mixtures) are preferred due to the compound’s ionic nature. For example, analogous hydrobromide salts are recrystallized using ethanol under reflux, followed by slow cooling to optimize crystal growth .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of the pyrazole ring in this compound?

  • Methodological Answer : Electron-donating groups (e.g., 3,5-dimethyl substituents) increase pyrazole ring electron density, altering reactivity in nucleophilic or electrophilic reactions. Crystallographic data show bond angles (e.g., C–N–C angles <120°) reflect steric and electronic interactions, which can be modeled using DFT (Density Functional Theory) calculations . For instance, bulky tert-butyl groups in related compounds reduce ring planarity, affecting coordination chemistry .

Q. What challenges arise in refining disordered solvent molecules or counterions in SC-XRD studies?

  • Methodological Answer : Disordered solvent (e.g., water or ethanol) in the crystal lattice is addressed using SQUEEZE (in PLATON) to model electron density voids. For hydrobromide salts, the Br^- counterion’s position is refined with isotropic displacement parameters, and hydrogen bonding networks are analyzed using Mercury software to validate intermolecular interactions .

Q. How can discrepancies between NMR and crystallographic data be resolved?

  • Methodological Answer : Dynamic effects in solution (e.g., tautomerism or conformational flexibility) may cause NMR signals to differ from solid-state SC-XRD data. For example, pyrazole NH tautomerism is suppressed in DMSO-d6_6 due to hydrogen bonding, whereas solid-state structures show fixed geometries. Combining variable-temperature NMR and SC-XRD can reconcile these differences .

Q. What strategies optimize yield in multi-step syntheses involving pyrazole-ethylamine intermediates?

  • Methodological Answer : Stepwise purification (e.g., flash chromatography after each reaction) minimizes byproduct carryover. For instance, intermediates like 3,5-dimethylpyrazole are purified via silica gel chromatography (hexane/ethyl acetate), achieving >90% yield before ethylamine coupling . Kinetic studies using inline IR spectroscopy can also monitor reaction progress and optimize conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amine hydrobromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.